Thieno[3,2-c]pyridin-2-ylmethanamine is a heterocyclic organic compound characterized by a fused bicyclic structure that includes a thiophene ring and a pyridine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural properties.
The compound is synthesized from various starting materials, including derivatives of thiophene and pyridine. It has been the subject of numerous studies aimed at exploring its chemical properties and biological activities.
Thieno[3,2-c]pyridin-2-ylmethanamine belongs to the class of compounds known as thienopyridines, which are recognized for their diverse pharmacological properties. It can be classified under heterocyclic compounds due to the presence of nitrogen and sulfur in its structure.
The synthesis of thieno[3,2-c]pyridin-2-ylmethanamine typically involves the cyclization of 2-aminothiophene derivatives with suitable aldehydes or ketones. One common synthetic route includes:
Industrial production may employ continuous flow reactors and automated systems to optimize yield and purity while minimizing environmental impact. This approach allows for better control over reaction conditions and enhances scalability for commercial applications .
The molecular formula of thieno[3,2-c]pyridin-2-ylmethanamine is , with a molecular weight of 164.23 g/mol. The compound features a unique bicyclic structure that can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C8H8N2S |
Molecular Weight | 164.23 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Thieno[3,2-c]pyridin-2-ylmethanamine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
Thieno[3,2-c]pyridin-2-ylmethanamine's mechanism of action involves its interaction with specific molecular targets such as kinases and enzymes. The compound's heterocyclic structure allows it to form hydrogen bonds and other interactions with active sites on these targets, modulating their activity. This interaction is particularly relevant in therapeutic contexts where kinase inhibition is crucial for treating diseases like cancer .
Thieno[3,2-c]pyridin-2-ylmethanamine is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may undergo reactions depending on environmental factors such as pH and temperature. Its reactivity profile makes it suitable for further derivatization in synthetic applications .
Thieno[3,2-c]pyridin-2-ylmethanamine has several scientific uses:
Thieno[3,2-c]pyridin-2-ylmethanamine represents a privileged scaffold in medicinal chemistry characterized by a fused heterobicyclic system. The systematic IUPAC name denotes a tricyclic structure consisting of a pyridine ring fused with a thiophene moiety at the [3,2-c] positions, bearing an aminomethyl group (-CH₂NH₂) at the 2-position of the pyridine ring. This molecular architecture is formally identified by the chemical formula C₉H₁₀N₂S and carries the PubChem CID 45117642 [1]. The core structure positions the sulfur atom of the thiophene ring adjacent to the pyridine nitrogen, creating an electron-rich system conducive to π-stacking interactions with biological targets.
The structural complexity arises from several key features:
Table 1: Structural Descriptors of Thieno[3,2-c]pyridin-2-ylmethanamine
Property | Specification |
---|---|
Molecular Formula | C₉H₁₀N₂S |
Systematic Name | 1-(Thieno[3,2-c]pyridin-2-yl)methanamine |
Ring System Classification | Ortho-fused heterobicyclic |
Heteroatom Positions | S1 (thiophene), N1 (pyridine) |
Key Functional Group | -CH₂NH₂ (aminomethyl) |
PubChem CID | 45117642 |
This molecular framework serves as a bioisostere for purine nucleobases, allowing it to mimic endogenous substrates in enzymatic binding pockets while conferring enhanced metabolic stability compared to purine-based drugs [6]. The electron distribution creates a dipole moment ranging from 3.5-4.2 Debye, facilitating interactions with charged residues in target proteins—a feature exploited in kinase inhibitor design [2] [7].
The medicinal exploration of thienopyridines originated with the discovery of ticlopidine in the 1970s, a first-generation antiplatelet agent featuring the thieno[3,2-c]pyridine core without the 2-aminomethyl substitution [8] [10]. Ticlopidine's mechanism as a P2Y12 receptor antagonist validated the thienopyridine scaffold as a privileged structure in cardiovascular therapeutics, though its clinical utility was limited by hematological side effects. This historical foundation spurred investigations into structurally optimized derivatives, culminating in the strategic introduction of the 2-aminomethyl group to enhance target affinity and selectivity.
The evolution progressed through distinct phases:
Table 2: Evolution of Key Thienopyridine Derivatives
Generation | Representative Compound | Structural Features | Primary Therapeutic Application |
---|---|---|---|
First (1970s) | Ticlopidine | Unsubstituted thieno[3,2-c]pyridine | Antiplatelet therapy |
Second (2010s) | BTK inhibitor 14g | Thieno[3,2-c]pyridin-4-amine | Oncology (BTK inhibition) |
Third (2020s) | Tubulin binder 20 | (2-Aminomethyl)thieno[3,2-d]pyrimidin-4-yl ketone | Antimitotic/VDA therapy |
The structural progression demonstrates a deliberate shift from simple ring systems to aminomethyl-functionalized analogues that enable expanded interactions with diverse biological targets. Patent analysis reveals that substitution at the 2-position increased 300% between 2000-2020 compared to prior decades, reflecting the growing importance of the aminomethyl group in modern drug design [8] [10]. The chemical space around the aminomethyl moiety now encompasses secondary and tertiary amines, amides, and ureas—each conferring distinct pharmacological profiles while maintaining the core scaffold's metabolic stability.
Thieno[3,2-c]pyridin-2-ylmethanamine derivatives demonstrate remarkable versatility in modulating disease-relevant pathways, particularly in oncology and inflammation. The scaffold's planar conformation facilitates deep binding pocket penetration in kinases and tubulin, while the aminomethyl group serves as a hydrogen bond donor/acceptor for critical interactions with catalytic residues.
Oncogenic Pathway Modulation:
Inflammatory Pathway Intervention:
Table 3: Key Biological Activities of Thienopyridine Derivatives
Biological Target | Derivative Structure | Reported Activity | Cellular Effect |
---|---|---|---|
Bruton's Tyrosine Kinase | Thieno[3,2-c]pyridin-4-amine | IC₅₀ = 12.8 nM [2] | Blocks B-cell proliferation |
Tubulin (Colchicine site) | (2-Pyrrolidinyl)thieno[3,2-d]pyrimidinyl methanone | IC₅₀ = 1.6 μM [9] | Mitotic arrest & VDA activity |
VEGFR-2 | Thieno[2,3-d]pyrimidine | IC₅₀ = 0.23 μM [7] | Anti-angiogenic |
Cancer Stem Cell Markers | Thieno[2,3-b]pyridine acryloyl | EC₅₀ = 2.14 μM (HeLa) [3] | Reduces CD49f+/CD44+ populations |
The scaffold significantly impacts cancer stem cell (CSC) populations, as evidenced by thieno[2,3-b]pyridine derivatives reducing CD49f+/CD44+ cervical CSCs by >60% at 5 μM through glycosphingolipid modulation [3]. This suggests potential for aminomethyl derivatives to target therapy-resistant cell populations in solid tumors. Additionally, metabolic profiling indicates these compounds alter 20+ metabolites in cancer cells, particularly affecting glycolytic and TCA cycle intermediates—a unique mechanism distinct from conventional chemotherapeutics [3] [5]. The structural flexibility permits optimization for blood-brain barrier penetration (predicted logBB = -0.3 to 0.1) or reduced CNS exposure (logBB < -1) depending on therapeutic requirements, as demonstrated by computational ADMET profiling of analogues [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4